molecular formula C15H20O4 B032125 Monoheptyl phthalate CAS No. 24539-58-0

Monoheptyl phthalate

Cat. No.: B032125
CAS No.: 24539-58-0
M. Wt: 264.32 g/mol
InChI Key: DMVQNBGDYPFJCC-UHFFFAOYSA-N
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Preparation Methods

Monoheptyl phthalate is typically synthesized through the esterification of phthalic anhydride with n-heptyl alcohol. The reaction is catalyzed by sulfuric acid and proceeds in two stages. In the first stage, the formation of the monoester (this compound) is very fast and irreversible. The second stage involves the esterification of the monoester towards the diester, which is slower . Industrial production methods often involve the use of isothermal, semibatch reactors to control the reaction conditions and optimize yield .

Chemical Reactions Analysis

Monoheptyl phthalate undergoes various chemical reactions, including:

    Esterification: As mentioned, it is formed through the esterification of phthalic anhydride with n-heptyl alcohol.

    Hydrolysis: It can be hydrolyzed back to phthalic acid and n-heptyl alcohol under acidic or basic conditions.

    Oxidation and Reduction:

Common reagents for these reactions include sulfuric acid for esterification and hydrolysis, and various oxidizing or reducing agents for other transformations. The major products formed from these reactions include phthalic acid, n-heptyl alcohol, and potentially other oxidized or reduced derivatives .

Scientific Research Applications

Monoheptyl phthalate has several applications in scientific research:

Comparison with Similar Compounds

Monoheptyl phthalate is similar to other phthalate esters such as:

  • Dimethyl phthalate (DMP)
  • Diethyl phthalate (DEP)
  • Dibutyl phthalate (DBP)
  • Butyl benzyl phthalate (BBP)
  • Di(2-ethylhexyl) phthalate (DEHP)

Compared to these compounds, this compound has a longer alkyl chain, which can influence its physical properties and biological effects. Its unique structure may result in different interactions with biological systems and varying degrees of toxicity .

Biological Activity

Monoheptyl phthalate (MHP) is a member of the phthalate family, which are widely used as plasticizers in various consumer products. Understanding the biological activity of MHP is crucial due to its potential health implications, particularly as an endocrine disruptor. This article will explore the biological effects, mechanisms of action, and relevant research findings related to MHP.

Overview of Phthalates

Phthalates are esters of phthalic acid and are primarily used to increase the flexibility and durability of plastics. They are found in a wide range of products, including toys, vinyl flooring, and personal care items. This compound is one of the metabolites formed when these compounds are metabolized in the body.

Biological Activity

Endocrine Disruption
Phthalates, including MHP, have been shown to disrupt endocrine function. Studies indicate that exposure to phthalates can lead to alterations in hormone levels and reproductive health issues. For example, research has demonstrated that certain phthalates can mimic or inhibit the action of hormones such as estrogen and testosterone, potentially leading to developmental and reproductive toxicity .

Toxicological Effects
MHP has been associated with various toxicological effects. In vitro studies have shown that exposure to MHP can lead to cytotoxicity in different cell lines. A study indicated that MHP exposure resulted in decreased cell viability and increased oxidative stress markers in pancreatic beta cells, which are crucial for insulin production . This suggests a potential link between MHP exposure and metabolic disorders such as type 2 diabetes.

Case Studies and Epidemiological Data

  • Childhood Obesity
    A nested case-control study conducted in China found a significant association between childhood exposure to phthalates (including MHP) and increased risk of overweight and obesity. The study reported that higher concentrations of phthalate metabolites were positively correlated with BMI Z-scores among children . This highlights the potential long-term health impacts of early-life exposure to these chemicals.
  • Urinary Phthalate Metabolites
    A comparative study across different populations in Europe revealed significant differences in urinary levels of phthalate metabolites among children, suggesting varying exposure levels based on geographic location and lifestyle factors . This underscores the importance of monitoring phthalate exposure in diverse populations to assess health risks accurately.

The biological activity of MHP can be attributed to several mechanisms:

  • Hormonal Modulation : MHP may interfere with hormone signaling pathways by acting on hormone receptors or altering hormone synthesis.
  • Oxidative Stress Induction : Exposure to MHP has been linked to increased oxidative stress, which can damage cellular components and lead to apoptosis .
  • Developmental Toxicity : Animal studies have shown that prenatal exposure to phthalates can result in reproductive system malformations and developmental delays .

Data Tables

StudyFindingsPopulation
Sicinska et al. (2019)Increased cytotoxicity in PBMCs; altered calcium ion levelsIn vitro human cells
Zhang et al. (2022)Positive correlation between phthalate exposure and BMI Z-scoresChildren aged 7-13 in China
COPHES Project (2015)Variability in urinary phthalate metabolite levels across countriesChildren aged 6-11 in CZ, SK, HU

Properties

IUPAC Name

2-heptoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-2-3-4-5-8-11-19-15(18)13-10-7-6-9-12(13)14(16)17/h6-7,9-10H,2-5,8,11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVQNBGDYPFJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947421
Record name 2-[(Heptyloxy)carbonyl]benzoic acid
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Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24539-58-0, 68910-41-8
Record name Monoheptyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24539-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, monoheptyl ester
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Record name 1,2-Benzenedicarboxylic acid, C7-9-alkyl esters
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Record name 1,2-Benzenedicarboxylic acid, C7-9-alkyl esters
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Record name 2-[(Heptyloxy)carbonyl]benzoic acid
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Record name 1,2-Benzenedicarboxylic acid, C7-9-alkyl esters
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